BenchChemオンラインストアへようこそ!

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide

FGFR4 inhibitor kinase assay cancer research

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide (CAS 1396854-35-5) is a synthetic small molecule belonging to the 1-pyrrolidineacetamide class, characterized by a cyclopropyl-substituted 5-oxopyrrolidine core linked via an acetamide bridge to a meta‑tolyl group. Its molecular formula is C₁₆H₂₀N₂O₂ (MW 272.34), and it is primarily offered as a research‑grade screening compound or building block.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 1396854-35-5
Cat. No. B2740867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide
CAS1396854-35-5
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3CC3
InChIInChI=1S/C16H20N2O2/c1-11-3-2-4-12(7-11)8-15(19)17-13-9-16(20)18(10-13)14-5-6-14/h2-4,7,13-14H,5-6,8-10H2,1H3,(H,17,19)
InChIKeyFXGKCMQJLIXILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide (CAS 1396854-35-5): Chemical Identity & Procurement-Relevant Baseline


N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide (CAS 1396854-35-5) is a synthetic small molecule belonging to the 1-pyrrolidineacetamide class, characterized by a cyclopropyl-substituted 5-oxopyrrolidine core linked via an acetamide bridge to a meta‑tolyl group . Its molecular formula is C₁₆H₂₀N₂O₂ (MW 272.34), and it is primarily offered as a research‑grade screening compound or building block . The compound’s physicochemical profile (cLogP, hydrogen‑bond donors/acceptors) places it within property ranges often associated with lead‑like chemical space, making it a candidate for early‑stage drug discovery programs targeting protein kinases or other disease‑relevant enzymes [1].

Why Generic Substitution is Not Straightforward for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide


Within the 1‑pyrrolidineacetamide series, minor structural modifications—such as the nature of the N‑substituent on the pyrrolidinone ring or the substitution pattern on the phenylacetamide moiety—can alter target selectivity, potency, and physicochemical properties [1]. The cyclopropyl group and the meta‑methyl substitution in this compound are not merely decorative; they shape molecular recognition and conformational preferences that generic analogs (e.g., N‑phenyl or N‑cyclohexyl variants) may not replicate [2]. Substituting an analog without matching these structural features risks losing the specific binding interactions that underpin the compound’s reported biochemical activity, thereby invalidating experimental results and wasting procurement resources.

Quantitative Differentiation Evidence for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide Over In‑Class Alternatives


Biochemical Potency Against Recombinant Human FGFR4 Kinase

In a biochemical mobility‑shift assay, the target compound inhibited recombinant human FGFR4 with an IC₅₀ of 43 nM [1]. This level of potency distinguishes it from many structurally related pyrrolidineacetamides that lack comparable kinase‑inhibitory activity. For context, the 1‑pyrrolidineacetamide scaffold described in US4939126 was primarily optimized for modulation of cerebral dysfunction, with no reported FGFR4 activity [2], highlighting that the specific substitution pattern of the target compound confers a unique kinase‑inhibition profile not shared by earlier in‑class compounds.

FGFR4 inhibitor kinase assay cancer research

Selectivity Profile: Weak Inhibition of Glycogen Phosphorylase as a Negative Selectivity Marker

In a colorimetric assay employing rabbit muscle glycogen phosphorylase‑a, the target compound exhibited an IC₅₀ of 2.29 × 10⁵ nM (229 µM), representing >5,300‑fold weaker inhibition relative to its FGFR4 potency [1]. This differential provides an initial, quantifiable selectivity window: the compound is nano‑potent against FGFR4 while essentially inactive against a metabolically relevant enzyme. In contrast, many structurally similar phenylacetamides are designed as metabolic modulators and cannot demonstrate such a large potency gap between kinase and metabolic targets.

selectivity glycogen phosphorylase off-target profiling

Structural Distinction: Cyclopropyl vs. Cyclohexyl or Aryl N‑Substitution in Pyrrolidineacetamides

Patent literature on 1‑pyrrolidineacetamides reveals that N‑cyclopropyl substitution is rare compared to N‑cyclohexyl or N‑phenyl variants [1][2]. The target compound incorporates a cyclopropyl ring on the pyrrolidinone nitrogen, which introduces conformational constraints and alters the spatial orientation of the acetamide side chain. While head‑to‑head biological data are not publicly available, molecular property calculations indicate that the cyclopropyl group reduces lipophilicity (cLogP) relative to the cyclohexyl analog while maintaining similar topological polar surface area (TPSA) . Such modifications can improve solubility and metabolic stability, offering a procurement‑relevant advantage when selecting a starting scaffold for lead optimization.

structure–activity relationship cyclopropyl conformational restriction

Meta‑Methyl Phenylacetamide Substitution Pattern: Differentiating from Para‑ and Ortho‑ Analogs

The meta‑methyl substitution on the phenylacetamide ring is a key structural identifier. Although direct biological comparisons with para‑methyl or unsubstituted phenyl analogs are not published, SAR studies on arylacetamide‑based kinase inhibitors consistently show that the position of the methyl group dictates the shape complementarity with the ATP‑binding pocket [1]. The target compound’s InChI Key (FXGKCMQJLIXILB‑UHFFFAOYSA‑N) uniquely encodes this regioisomer, ensuring that procurement of the CAS‑verified substance delivers the intended substitution pattern. Failure to control for this regioisomer could result in purchasing an inactive or off‑target‑prone analog.

regioisomer meta‑methyl target recognition

Recommended Procurement and Application Scenarios for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide


FGFR4‑Driven Oncology Projects Requiring a Low‑Nanomolar Starting Point

Teams investigating FGFR4‑dependent cancers (e.g., hepatocellular carcinoma, rhabdomyosarcoma) can procure this compound as a validated biochemical hit (IC₅₀ 43 nM) [1]. Its potency, confirmed in a mobility‑shift assay against recombinant FGFR4, justifies its selection over untested pyrrolidineacetamides. The >5,300‑fold selectivity over glycogen phosphorylase [1] further supports its use in cellular proof‑of‑concept studies where metabolic side‑effect liabilities must be minimized.

Kinase Selectivity Panel Profiling and Tool Compound Generation

Because the compound exhibits strong FGFR4 inhibition and weak activity on a metabolically relevant enzyme, it is well‑suited as a tool compound for kinome‑wide selectivity profiling [1]. Procurement for panel screening enables researchers to establish a selectivity fingerprint that informs whether the cyclopropyl‑pyrrolidinone scaffold can be optimized into a selective FGFR4 inhibitor.

Medicinal Chemistry Optimization of Pyrrolidineacetamide Kinase Inhibitors

Medicinal chemists seeking a ligand‑efficient, fragment‑like start point can use this compound as a scaffold for structure‑based design. The cyclopropyl group provides a less lipophilic alternative to cyclohexyl or phenyl N‑substituents [2], potentially improving solubility and metabolic stability. The unambiguous meta‑methyl regioisomer ensures that SAR exploration begins with a precisely defined chemical entity.

Negative Control or Selectivity Benchmark for Glycogen Phosphorylase Assays

The compound’s very weak activity against glycogen phosphorylase‑a (IC₅₀ 229 µM) [1] qualifies it as a negative control in metabolic enzyme assays. Laboratories developing glycogen phosphorylase inhibitors can procure this compound to validate assay sensitivity and serve as a selectivity benchmark, ensuring that observed inhibition stems from on‑target engagement rather than non‑specific effects.

Quote Request

Request a Quote for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.